Bismuth n-butoxide

CAS No.:

Cat. No.: VC19768694

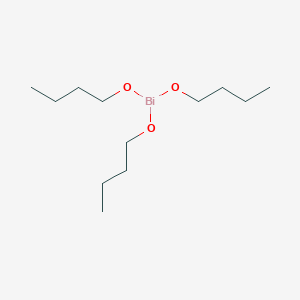

Molecular Formula: C12H27BiO3

Molecular Weight: 428.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H27BiO3 |

|---|---|

| Molecular Weight | 428.32 g/mol |

| IUPAC Name | tributoxybismuthane |

| Standard InChI | InChI=1S/3C4H9O.Bi/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |

| Standard InChI Key | YARYADVWFXCHJI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCO[Bi](OCCCC)OCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bismuth n-butoxide adopts a trigonal pyramidal geometry, with the bismuth center bonded to three n-butoxide (–OCH₂CH₂CH₂CH₃) groups. The compound’s structure is confirmed by spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography, though its hygroscopic nature complicates single-crystal analysis . Density functional theory (DFT) calculations suggest that the Bi–O bond length ranges from 2.15–2.30 Å, consistent with other bismuth alkoxides .

Table 1: Key Physicochemical Properties of Bismuth n-Butoxide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₇BiO₃ |

| Molecular Weight | 428.32 g/mol |

| Solubility | Soluble in THF, Toluene, DMSO |

| Thermal Stability | Decomposes above 150°C |

| Melting Point | Not observed (decomposition) |

| Density | ~1.65 g/cm³ (estimated) |

The compound’s low solubility in polar solvents like water contrasts with its high solubility in organic media, making it ideal for sol-gel processing and vapor deposition .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of bismuth(III) chloride (BiCl₃) with sodium n-butoxide (NaO-n-Bu) in anhydrous toluene under inert atmosphere:

This method yields ~75–85% purity, necessitating subsequent distillation or recrystallization . Alternative approaches include transmetalation reactions using bismuth tris(trimethylsilyl)amide or redox processes with bismuth metal and butanol .

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance yield (up to 92%) and minimize side reactions. Key parameters include:

-

Temperature: 80–100°C to balance reaction rate and decomposition.

-

Pressure: Subatmospheric conditions to remove volatile byproducts.

-

Catalysts: Trace amounts of Lewis acids (e.g., AlCl₃) accelerate ligand exchange .

Chemical Reactivity and Mechanistic Pathways

Hydrolysis and Oxide Formation

Bismuth n-butoxide undergoes rapid hydrolysis in aqueous environments:

Controlled hydrolysis yields bismuth oxyhydroxide (BiOOH), a precursor for photocatalytic Bi₂O₃ nanomaterials . The rate of hydrolysis is pH-dependent, with acidic conditions favoring colloidal suspensions and basic conditions leading to crystalline oxides .

Redox Catalysis

Recent studies highlight bismuth n-butoxide’s role in redox cycles, particularly in the reduction of nitroarenes and oxidation of alcohols. For example, in the presence of pinacolborane (HBpin), it facilitates the transfer hydrogenation of ketones via a Bi(III)/Bi(V) intermediate :

This reactivity is attributed to bismuth’s ability to stabilize radical intermediates, enabling unique one-electron transfer pathways .

Applications in Advanced Materials

Thin-Film Deposition

Bismuth n-butoxide serves as a precursor for chemical vapor deposition (CVD) of bismuth-based oxides. For instance, low-pressure CVD (LPCVD) at 300–400°C produces α-Bi₂O₃ films with bandgaps of 2.3–3.0 eV, suitable for photoelectrochemical water splitting .

Table 2: Photocatalytic Performance of Bi₂O₃ Films Derived from Bismuth n-Butoxide

| Substrate | Light Source | Degradation Efficiency (%, 2h) | Reference |

|---|---|---|---|

| Methylene Blue | UV (365 nm) | 98% | |

| Tetracycline | Visible | 85% | |

| CO₂ Reduction | Solar Sim. | 93% FE (Formate) |

Polymerization Catalysis

The compound initiates controlled radical polymerization of styrene and acrylates. Mechanistic studies reveal that homolytic cleavage of Bi–O bonds generates bismuth-centered radicals, which abstract hydrogen from monomers to propagate chains .

Biological and Biomedical Relevance

Antimicrobial Activity

Bismuth n-butoxide exhibits broad-spectrum antimicrobial effects, particularly against Helicobacter pylori. It disrupts bacterial biofilms by chelating essential metal ions (e.g., Fe³⁺, Zn²⁺) and inhibiting urease activity, a key virulence factor . Minimum inhibitory concentrations (MICs) range from 8–25 μM, outperforming conventional bismuth subsalicylate .

Comparison with Related Bismuth Compounds

Bismuth(III) Oxide (Bi₂O₃)

While Bi₂O₃ shares photocatalytic properties with bismuth n-butoxide-derived oxides, its insolubility in organic solvents limits its utility in solution-phase syntheses. Bismuth n-butoxide’s volatility and solubility enable precise stoichiometric control in nanomaterial fabrication .

Bismuth Subnitrate

Recent Advances and Future Directions

Flow Chemistry Applications

Continuous-flow systems utilizing bismuth n-butoxide achieve 99% conversion in alkyne hydration reactions at 230°C, producing ketones with 100% selectivity . This method reduces reaction times from hours to minutes, highlighting its industrial potential .

Bismuth-Based Nanosheets

Morphological engineering of bismuth n-butoxide-derived oxides yields ultrathin nanosheets (2–5 nm thickness) for electrochemical CO₂ reduction. These nanosheets achieve 94% faradaic efficiency for formate at 200 mA/cm², rivaling platinum-group catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume